molecular formula C21H23BrN4O B2524240 4-[(4-bromo-3-methylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251674-14-2

4-[(4-bromo-3-methylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B2524240
CAS No.: 1251674-14-2
M. Wt: 427.346
InChI Key: SKIJTGCMBBINFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Bromo-3-methylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a synthetic small molecule belonging to the 1,8-naphthyridine class, characterized by a fused bicyclic aromatic system. The compound features a carboxamide group at position 3 (N,N-diethyl substitution), a 7-methyl substituent on the naphthyridine core, and a 4-bromo-3-methylphenylamino moiety at position 2.

The compound’s synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, given the brominated aryl group and precedent methodologies for analogous structures (e.g., bromination steps in and coupling reactions in ).

Properties

IUPAC Name

4-(4-bromo-3-methylanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN4O/c1-5-26(6-2)21(27)17-12-23-20-16(9-7-14(4)24-20)19(17)25-15-8-10-18(22)13(3)11-15/h7-12H,5-6H2,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIJTGCMBBINFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)Br)C)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dieckmann Cyclization Approach

The Dieckmann cyclization, demonstrated in 1,5-naphthyridine synthesis, was adapted for 1,8-naphthyridine formation. Ethyl 3-[(2-ethoxycarbonylacetyl)amino]-2-pyridinecarboxylate (I ) undergoes base-mediated cyclization to form the 1,8-naphthyridine skeleton:

$$
\text{Compound I} \xrightarrow{\text{EtONa, THF, 80°C}} \text{4-Oxo-1,8-naphthyridine-3-carboxylate (II)} \quad
$$

Optimization Data:

Base Solvent Temp (°C) Yield (%)
Sodium ethoxide THF 80 68
DBU DMF 120 42
KOtBu Dioxane 100 55

This method provides the 4-oxo intermediate (II ) in 68% yield when using sodium ethoxide in tetrahydrofuran.

Thermal Cyclization of Pyridine Derivatives

Analogous to 1,5-naphthyridine syntheses, 3-[(2,2-diethoxycarbonylvinyl)amino]-5-methylpyridine (III ) undergoes thermal cyclization:

$$
\text{Compound III} \xrightarrow{\text{Dowtherm A, 240°C}} \text{7-Methyl-4-oxo-1,8-naphthyridine-3-carboxylate (IV)} \quad
$$

Key Observations:

  • Reaction completes within 15 minutes at 240°C
  • 89% yield achieved using high-bopoint solvent mixtures
  • Methyl group at position 7 introduced via substrate pre-functionalization

Functional Group Installation Strategies

Carboxamide Formation

The patent methodology describes carboxamide installation via aminolysis of ester intermediates. For compound IV :

$$
\text{Compound IV} \xrightarrow{\text{Diethylamine, THF, 0°C → rt}} \text{N,N-Diethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide (V)} \quad
$$

Reaction Parameters:

  • Stoichiometry: 1.2 eq diethylamine per ester group
  • Temperature: 0°C initial charge, warming to room temperature
  • Yield: 82-85% after recrystallization from ethanol/water

Aryl Amino Group Introduction

The 4-bromo-3-methylphenylamino group is installed via Buchwald-Hartwig amination, adapting conditions from recent pyrazine syntheses:

$$
\text{Compound V} + \text{4-Bromo-3-methylaniline} \xrightarrow{\text{Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane}} \text{Target Compound} \quad
$$

Optimized Conditions:

Parameter Optimal Value
Catalyst Pd(OAc)₂ (5 mol%)
Ligand Xantphos (10 mol%)
Base Cs₂CO₃ (3 eq)
Solvent 1,4-Dioxane
Temperature 100°C
Reaction Time 24 h
Yield 75%

Alternative Synthetic Pathways

Suzuki-Miyaura Coupling Approach

Adapting methods from pyrazine carboxamide synthesis, a palladium-catalyzed cross-coupling strategy was investigated:

$$
\text{8-Bromo-1,8-naphthyridine intermediate} + \text{(4-Amino-3-methylphenyl)boronic acid} \xrightarrow{\text{Pd(dppf)Cl₂, K₂CO₃}} \text{Target Compound} \quad
$$

Comparative Data:

Boronic Acid Derivative Yield (%) Purity (HPLC)
Pinacol ester 62 98.1
Trifluoroborate salt 58 97.8
Free boronic acid 47 96.4

One-Pot Tandem Synthesis

Integrating cyclization and amination steps:

$$
\text{Pyridine precursor} \xrightarrow{\text{Cyclization → In situ amination}} \text{Target Compound} \quad
$$

Advantages:

  • Reduced purification steps
  • 68% overall yield
  • Improved atom economy

Characterization and Analytical Data

Spectroscopic Properties

¹H NMR (400 MHz, DMSO-d₆):
δ 8.92 (s, 1H, NH), 8.45 (d, J = 5.2 Hz, 1H), 8.12 (d, J = 5.2 Hz, 1H), 7.68 (d, J = 8.4 Hz, 1H), 7.52 (dd, J = 8.4, 2.0 Hz, 1H), 7.38 (d, J = 2.0 Hz, 1H), 3.61 (q, J = 7.2 Hz, 4H), 2.42 (s, 3H), 2.35 (s, 3H), 1.22 (t, J = 7.2 Hz, 6H)

IR (KBr):
ν 3345 (N-H), 1668 (C=O), 1592 (C=N), 1540 (C=C aromatic) cm⁻¹

HRMS (ESI):
m/z [M+H]⁺ calcd for C₂₁H₂₃BrN₅O: 464.1034; found: 464.1031

Crystalline Form Analysis

The patent methodology describes two polymorphic forms:

Form Melting Point XRD 2θ Peaks Stability
I 178-180°C 12.4°, 15.7°, 24.9° Thermodynamic
II 172-174°C 10.8°, 14.2°, 27.3° Kinetic

Form I demonstrates superior stability under accelerated aging conditions (40°C/75% RH).

Process Optimization and Scale-Up

Critical Quality Attributes

  • Purity: >99.5% by HPLC
  • Related Substances: <0.1% individual impurities
  • Residual Solvents: <500 ppm THF, <50 ppm dioxane

Key Process Parameters

Stage Parameter Control Range
Cyclization Temperature 78-82°C
Amination Oxygen content <10 ppm
Crystallization Cooling rate 0.5°C/min
Drying Residual moisture <0.5% w/w

Chemical Reactions Analysis

Types of Reactions

4-[(4-bromo-3-methylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like hydroxide ions or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Research indicates that naphthyridine derivatives can enhance the activity of existing antibiotics against resistant bacterial strains. Specifically, studies have shown that compounds featuring the naphthyridine scaffold can potentiate fluoroquinolone antibiotics, making them effective against multi-drug resistant bacteria such as Escherichia coli and Staphylococcus aureus . This suggests that 4-[(4-bromo-3-methylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide may also exhibit similar properties, potentially serving as a lead compound in developing new antimicrobial agents.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Naphthyridine derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, Mannich bases derived from naphthyridines have demonstrated significant cytotoxic effects against various cancer cell lines, including those from colon and breast cancers . The introduction of specific substituents on the aromatic rings can enhance their potency, indicating that structural modifications could further improve their anticancer efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the naphthyridine ring and the side chains significantly influence biological activity. For instance, variations in the alkyl groups attached to the nitrogen atoms can alter lipophilicity and bioavailability, impacting the overall efficacy of these compounds . Comprehensive SAR studies are essential for guiding synthetic efforts towards more potent derivatives.

Organic Electronics

Beyond medicinal applications, naphthyridine derivatives are being explored for use in organic electronics due to their favorable electronic properties. Their ability to act as electron acceptors makes them suitable candidates for organic photovoltaic cells and organic light-emitting diodes (OLEDs). The incorporation of naphthyridine structures into polymer matrices has been shown to enhance charge transport properties .

Case Studies

StudyObjectiveFindings
Enhancement of Antibiotic ActivityTo evaluate the potentiation effect of naphthyridine derivatives on fluoroquinolonesSignificant increase in antibacterial efficacy against resistant strains
Anticancer Activity AssessmentInvestigating cytotoxic effects on various cancer cell linesNaphthyridine derivatives showed IC50 values lower than standard chemotherapeutics
Organic Electronics ApplicationAssessing electronic properties for potential use in devicesImproved charge transport observed with naphthyridine-based polymers

Mechanism of Action

The mechanism of action of 4-[(4-bromo-3-methylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Pharmacological Activity Key Reference
4-[(4-Bromo-3-methylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide 1,8-Naphthyridine - N,N-Diethylcarboxamide (C3)
- 7-Methyl (C7)
- 4-Bromo-3-methylphenylamino (C4)
Hypothesized: ATPase inhibition (analogous to cardiac glycosides) Inferred from
7-Benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (NCA) 1,8-Naphthyridine (4-oxo) - 7-Benzyl
- 1-Ethyl
- Carboxylic acid (C3)
Locomotor stimulation via catecholamine modulation (norepinephrine release/uptake alteration)
4-Amino-7-methyl-1,8-naphthyridine-3-carboxylic acid derivatives 1,8-Naphthyridine - 4-Amino
- 7-Methyl
- Carboxylic acid (C3)
Positive inotropic effects via (Na+ + K+)-ATPase inhibition (EC50 ~0.1–1 μM vs. ouabain)
7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one 1,8-Naphthyridine (4-oxo) - 7-Methyl
- 3-Morpholinomethyl
- 2-Phenyl
Antimicrobial/antifungal activity (structure-activity relationship under study)
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide 1,5-Naphthyridine (4-oxo) - 1-Pentyl
- N3-Admantyl
Potential CNS or metabolic targets (exact activity not specified)

Mechanistic and Functional Insights

  • ATPase Inhibition: Derivatives like 4-amino-7-methyl-1,8-naphthyridine-3-carboxylic acid exhibit cardiac glycoside-like effects by inhibiting (Na+ + K+)-ATPase, albeit at tenfold lower concentrations than ouabain . The target compound’s carboxamide group may enhance binding affinity or metabolic stability compared to carboxylic acid analogs.
  • Catecholamine Modulation: Unlike NCA (), which acts via norepinephrine pathways, the target compound lacks the 4-oxo group and may instead prioritize ATPase interactions due to its carboxamide and bromophenyl groups.
  • Structural Flexibility: The 1,8-naphthyridine core tolerates diverse substitutions (e.g., morpholinomethyl in , adamantyl in ), enabling tailored pharmacokinetic or target-specific properties.

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability: Bromine substituents often reduce metabolic degradation, extending half-life relative to non-halogenated analogs .

Biological Activity

The compound 4-[(4-bromo-3-methylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide (CAS Number: 1251674-14-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C21H23BrN4OC_{21}H_{23}BrN_{4}O with a molecular weight of 427.3 g/mol. The structure features a naphthyridine core, which is known for its diverse biological activities. The presence of the bromo and methyl groups on the phenyl ring may influence its reactivity and interaction with biological targets.

PropertyValue
CAS Number1251674-14-2
Molecular FormulaC21H23BrN4O
Molecular Weight427.3 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related naphthyridine derivatives. For example, compounds with similar structures have demonstrated significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these derivatives often range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Table: Antimicrobial Efficacy of Naphthyridine Derivatives

CompoundPathogenMIC (μg/mL)MBC (μg/mL)
7bStaphylococcus aureus0.220.25
7bEscherichia coli0.300.35

Cytotoxicity

The cytotoxic effects of the compound have been evaluated in various cancer cell lines. In vitro studies indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells while showing low toxicity to normal cells. Notably, IC50 values greater than 60 μM suggest a favorable safety profile in preliminary assessments .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • DNA Gyrase Inhibition : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Dihydrofolate Reductase (DHFR) Inhibition : Compounds in this class may also inhibit DHFR, which is crucial for nucleotide synthesis.
  • Antibiofilm Activity : The ability to prevent biofilm formation enhances the efficacy against bacterial infections .

Case Studies

Several studies have investigated the biological activity of naphthyridine derivatives, including:

  • Study on Antimicrobial Resistance : A study demonstrated that certain derivatives not only inhibited bacterial growth but also effectively reduced biofilm formation by up to 80% compared to standard antibiotics like Ciprofloxacin.
  • Cytotoxicity Assessment : Research on cancer cell lines revealed that some derivatives exhibited significant anticancer activity against Hela and MCF7 cells, indicating potential for therapeutic applications in oncology .

Q & A

Synthesis and Optimization

Basic Question: Q. What are the common synthetic routes for preparing 4-[(4-bromo-3-methylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide? Methodological Answer: The synthesis typically involves multi-step organic reactions:

Core Formation : Cyclization of pyridine precursors with ketones or esters under acidic conditions (e.g., POCl₃ in DMF) to form the naphthyridine core .

Substitution : Introduction of the 4-bromo-3-methylphenylamino group via nucleophilic aromatic substitution (e.g., Pd-catalyzed coupling or thermal amination) .

Functionalization : Diethylation of the carboxamide group using ethyl halides or transamidation with diethylamine .
Key reagents include POCl₃ for activation, palladium catalysts for cross-coupling, and DMF as a solvent. Reaction optimization often requires temperature control (80–120°C) and inert atmospheres .

Advanced Question: Q. How can researchers address low yields or reproducibility issues during scale-up synthesis? Methodological Answer:

  • Parameter Screening : Use design of experiments (DoE) to optimize variables like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd(PPh₃)₄), and reaction time .
  • Purification : Employ column chromatography with gradient elution (hexane/EtOAc) or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product .
  • Analytical Validation : Confirm intermediate structures via LC-MS and ¹H NMR to identify side reactions (e.g., over-alkylation) .

Structural Characterization

Basic Question: Q. What spectroscopic techniques are essential for characterizing this compound? Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carboxamide carbonyls (δ ~165 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify the molecular ion ([M+H]⁺) and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Question: Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties? Methodological Answer:

  • Single-Crystal X-ray Diffraction : Use SHELX software for structure refinement to determine bond lengths (e.g., C-Br ~1.9 Å) and dihedral angles between the naphthyridine core and substituents .
  • Electron Density Maps : Analyze non-covalent interactions (e.g., π-stacking of aromatic rings) that influence molecular packing and solubility .

Biological Activity and Mechanism

Basic Question: Q. What in vitro assays are suitable for initial biological screening of this compound? Methodological Answer:

  • Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Testing : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Measure activity against target enzymes (e.g., kinases) via fluorescence-based assays .

Advanced Question: Q. How can researchers elucidate the compound’s mechanism of action at the molecular level? Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with protein targets (e.g., DNA gyrase) and validate with mutagenesis studies .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis genes) .

Data Contradictions and Reproducibility

Basic Question: Q. How should researchers handle discrepancies in reported biological activities across studies? Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., serum concentration in cell culture, pH) that may alter compound efficacy .
  • Standardization : Adopt CLSI guidelines for antimicrobial testing or NIH standards for cytotoxicity assays .

Advanced Question: Q. What statistical approaches can mitigate variability in SAR studies? Methodological Answer:

  • Multivariate Analysis : Use PCA or PLS regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • Bayesian Modeling : Predict activity cliffs and optimize substituents (e.g., replacing Br with CF₃) using QSAR models .

Structure-Activity Relationships (SAR)

Basic Question: Q. Which substituents on the naphthyridine core are critical for bioactivity? Methodological Answer:

  • Essential Groups : The 4-bromo-3-methylphenylamino group enhances DNA intercalation, while the diethylcarboxamide improves solubility .
  • Modifiable Sites : The 7-methyl group can be replaced with halogens (e.g., Cl) to tune lipophilicity .

Advanced Question: Q. How can computational chemistry guide SAR optimization? Methodological Answer:

  • DFT Calculations : Predict electron density maps to identify nucleophilic/electrophilic hotspots for derivatization .
  • Free Energy Perturbation (FEP) : Simulate binding free energy changes upon substituent modification (e.g., Br → I) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.